molecular formula C19H15N5O4S2 B2498196 N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1207057-80-4

N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2498196
CAS RN: 1207057-80-4
M. Wt: 441.48
InChI Key: FEVDMLLIWVXJBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole and furan-based compounds involves multi-step chemical processes that can include condensation, cyclization, and alkylation reactions. For instance, synthesis strategies have been developed for N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles starting from furan-based compounds through reactions involving key intermediates like thiosemicarbazide, under both acidic and basic conditions, to yield a variety of heterocyclic derivatives (El-Essawy & Rady, 2011). These methods highlight the versatility and complexity of synthesizing furan and thiazole-containing compounds.

Molecular Structure Analysis

Detailed structural analysis, including IR, NMR, and X-ray diffraction (XRD), plays a crucial role in elucidating the molecular structure of thiazole and furan-based compounds. For example, a furan-2-carboxamide-bearing thiazole compound has been characterized, revealing insights into its electronic structure through density functional theory (DFT) modeling and Hirshfeld surface analysis (HSA). These analyses demonstrate the compound's complex noncovalent interactions and molecular geometry (Çakmak et al., 2022).

Chemical Reactions and Properties

The reactivity of furan and thiazole derivatives with various electrophiles and nucleophiles can lead to a wide range of chemical transformations. Electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, have been reported for compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the furan ring's reactivity towards electrophilic attack and the potential to introduce various functional groups into the molecule (Aleksandrov & El’chaninov, 2017).

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and reactivity of compounds containing furan and thiazole rings indicates a focus on developing methods for creating these heterocyclic compounds due to their potential applications in pharmaceuticals and materials science. Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of reactions starting from naphthalen-1-amine, showcasing the potential for constructing complex molecules with furan and thiazole components for further application in various fields (Aleksandrov & El’chaninov, 2017).

Biological Activity

The exploration of biological activities is a significant area of research for compounds containing furan and thiazole rings. Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide for its antimicrobial properties. The study revealed that the compound exhibited good antimicrobial activity against a range of bacteria and fungi, suggesting its potential for pharmaceutical applications, particularly as an antimicrobial agent (Cakmak et al., 2022).

Potential Pharmacological Applications

Research on derivatives of furan and thiazole also indicates potential pharmacological applications, including antimicrobial and anticancer activities. Patel and Shaikh (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides and tested them for antimicrobial activity, highlighting the therapeutic potential of these compounds (Patel & Shaikh, 2010).

properties

IUPAC Name

N-[4-[3-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S2/c25-15(23-19-22-13(10-30-19)14-4-2-8-28-14)6-5-11-9-29-18(21-11)24-17(27)12-3-1-7-20-16(12)26/h1-4,7-10H,5-6H2,(H,20,26)(H,21,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVDMLLIWVXJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((4-(furan-2-yl)thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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